![molecular formula C27H22F3NO2Sn B12533388 4-[({Tris[(2-fluorophenyl)methyl]stannyl}oxy)carbonyl]pyridine CAS No. 666753-15-7](/img/structure/B12533388.png)
4-[({Tris[(2-fluorophenyl)methyl]stannyl}oxy)carbonyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[({Tris[(2-fluorophenyl)methyl]stannyl}oxy)carbonyl]pyridine is a chemical compound known for its unique structure and properties. This compound features a pyridine ring substituted with a stannyl group, which is further modified with 2-fluorophenyl groups. The presence of the stannyl group makes it particularly interesting for various chemical reactions and applications.
Preparation Methods
The synthesis of 4-[({Tris[(2-fluorophenyl)methyl]stannyl}oxy)carbonyl]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with pyridine and tris(2-fluorophenyl)methanol.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the stannyl group.
Catalysts and Reagents: Commonly used reagents include tin(IV) chloride and a base such as triethylamine.
Procedure: The pyridine is reacted with tris(2-fluorophenyl)methanol in the presence of tin(IV) chloride and triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography.
Chemical Reactions Analysis
4-[({Tris[(2-fluorophenyl)methyl]stannyl}oxy)carbonyl]pyridine undergoes various types of chemical reactions:
Oxidation: The stannyl group can be oxidized to form tin oxides.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The stannyl group can be substituted with other functional groups using reagents such as halogens or organolithium compounds.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine.
Major Products: The major products formed depend on the type of reaction. For example, oxidation yields tin oxides, while substitution reactions yield various substituted pyridine derivatives.
Scientific Research Applications
4-[({Tris[(2-fluorophenyl)methyl]stannyl}oxy)carbonyl]pyridine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[({Tris[(2-fluorophenyl)methyl]stannyl}oxy)carbonyl]pyridine involves its interaction with molecular targets such as enzymes and proteins. The stannyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The fluorophenyl groups enhance the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity.
Comparison with Similar Compounds
4-[({Tris[(2-fluorophenyl)methyl]stannyl}oxy)carbonyl]pyridine can be compared with other stannylated pyridine derivatives:
4-[({Tris[(phenyl)methyl]stannyl}oxy)carbonyl]pyridine: Similar structure but lacks the fluorine atoms, resulting in different reactivity and binding properties.
4-[({Tris[(2-chlorophenyl)methyl]stannyl}oxy)carbonyl]pyridine: Contains chlorine atoms instead of fluorine, which affects its chemical and biological properties.
4-[({Tris[(2-bromophenyl)methyl]stannyl}oxy)carbonyl]pyridine:
These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity and binding affinity due to the presence of fluorine atoms.
Properties
CAS No. |
666753-15-7 |
|---|---|
Molecular Formula |
C27H22F3NO2Sn |
Molecular Weight |
568.2 g/mol |
IUPAC Name |
tris[(2-fluorophenyl)methyl]stannyl pyridine-4-carboxylate |
InChI |
InChI=1S/3C7H6F.C6H5NO2.Sn/c3*1-6-4-2-3-5-7(6)8;8-6(9)5-1-3-7-4-2-5;/h3*2-5H,1H2;1-4H,(H,8,9);/q;;;;+1/p-1 |
InChI Key |
NFKIVNBQCUOJJO-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)C[Sn](CC2=CC=CC=C2F)(CC3=CC=CC=C3F)OC(=O)C4=CC=NC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


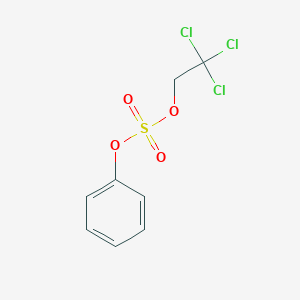
![Guanidine, N-[4-[2-(2-cyclohexylethyl)-1H-imidazol-4-yl]phenyl]-N'-nitro-](/img/structure/B12533311.png)
![2-[(3,4-Difluorophenyl)ethynyl]-1,3-difluoro-5-(pent-3-en-1-yl)benzene](/img/structure/B12533328.png)
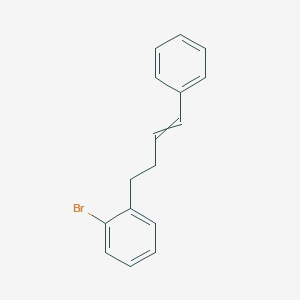
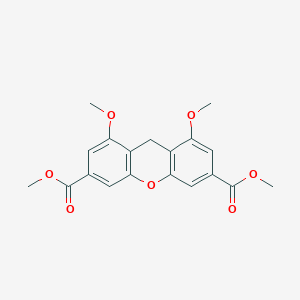
![3-{[1-(Hydroxymethyl)cyclohexyl]amino}propane-1-sulfonic acid](/img/structure/B12533351.png)

![3-(Cyclopentyloxy)-5-[(propan-2-yl)oxy]aniline](/img/structure/B12533354.png)
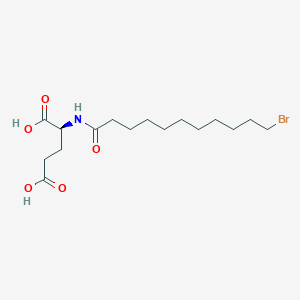
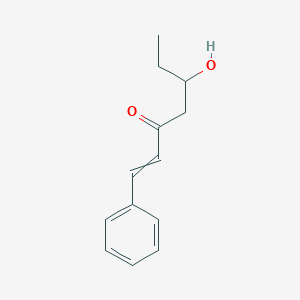
![1,4,8,11-Tetraazabicyclo[9.5.2]octadecane](/img/structure/B12533368.png)
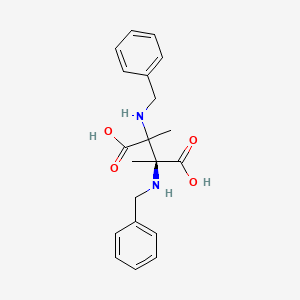
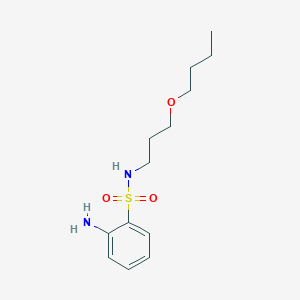
![N-(5-Bromopyridin-2-yl)-N'-[(2,6-difluorophenyl)methyl]thiourea](/img/structure/B12533378.png)
